molecular formula C17H25NO4 B8105151 (R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

(R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B8105151
M. Wt: 307.4 g/mol
InChI Key: RKAOHXRCNFDMOS-CQSZACIVSA-N
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Description

®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound that features a benzyl ester and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems for increased efficiency and sustainability . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes several types of reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Hydrolysis: The corresponding carboxylic acid and benzyl alcohol.

Mechanism of Action

The mechanism of action of ®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and further functionalization. The ester bond can be hydrolyzed to release the carboxylic acid and benzyl alcohol, which can then participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its specific combination of a Boc-protected amine and a benzyl ester. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis. Its use in flow microreactor systems also highlights its versatility and efficiency in industrial applications .

Properties

IUPAC Name

benzyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12(2)14(18-16(20)22-17(3,4)5)15(19)21-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAOHXRCNFDMOS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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